molecular formula C11H15ClN2 B12976406 2-Phenyl-2,6-diazaspiro[3.3]heptane hydrochloride

2-Phenyl-2,6-diazaspiro[3.3]heptane hydrochloride

Cat. No.: B12976406
M. Wt: 210.70 g/mol
InChI Key: BOPOYUDUVHBOSF-UHFFFAOYSA-N
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Description

2-Phenyl-2,6-diazaspiro[3.3]heptane hydrochloride is a spirocyclic compound characterized by a unique three-dimensional structure. This compound belongs to the class of spiro[3.3]heptanes, which are known for their distinctive spatial configurations and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-2,6-diazaspiro[3.3]heptane hydrochloride typically involves multi-step reactions. One common method includes the cyclization of di-electrophiles and di-nucleophiles. This process often involves the use of dichloroketene and olefins through successive [2+2] cycloadditions . Another approach involves double substitution reactions, which offer higher yields and often eliminate the need for purification through chromatography .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, are likely applied to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-2,6-diazaspiro[3.3]heptane hydrochloride undergoes various chemical reactions, including:

    Reduction: This process involves the removal of oxygen or the addition of hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction could produce amines or hydrocarbons .

Scientific Research Applications

2-Phenyl-2,6-diazaspiro[3.3]heptane hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-2,6-diazaspiro[3.3]heptane hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-amino-2-thiaspiro[3.3]heptane hydrochloride
  • 2-azaspiro[3.3]heptane-6-carboxylic acid
  • 6-benzyl-2-phenyl-2,6-diazaspiro[3.3]heptane

Uniqueness

2-Phenyl-2,6-diazaspiro[3.3]heptane hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different balance of stability, reactivity, and biological activity, making it a valuable tool in various research and industrial applications .

Properties

Molecular Formula

C11H15ClN2

Molecular Weight

210.70 g/mol

IUPAC Name

2-phenyl-2,6-diazaspiro[3.3]heptane;hydrochloride

InChI

InChI=1S/C11H14N2.ClH/c1-2-4-10(5-3-1)13-8-11(9-13)6-12-7-11;/h1-5,12H,6-9H2;1H

InChI Key

BOPOYUDUVHBOSF-UHFFFAOYSA-N

Canonical SMILES

C1C2(CN1)CN(C2)C3=CC=CC=C3.Cl

Origin of Product

United States

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